N-[2-(2-ethoxyphenoxy)ethyl]-2-methoxyethanamine;oxalic acid
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Overview
Description
N-[2-(2-ethoxyphenoxy)ethyl]-2-methoxyethanamine;oxalic acid is a chemical compound with a complex structure that includes both an amine and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-ethoxyphenoxy)ethyl]-2-methoxyethanamine typically involves the reaction of 2-ethoxyphenol with ethylene oxide to form 2-(2-ethoxyphenoxy)ethanol. This intermediate is then reacted with 2-methoxyethanamine under controlled conditions to yield the desired product. The reaction conditions often include the use of a solvent such as dimethylformamide and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-ethoxyphenoxy)ethyl]-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-[2-(2-ethoxyphenoxy)ethyl]-2-methoxyethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Mechanism of Action
The mechanism of action of N-[2-(2-ethoxyphenoxy)ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N,N-bis[2-(2-ethoxyphenoxy)ethyl]amine hydrochloride
- N-[2-(4-ethoxyphenoxy)ethyl]-2-propanamine oxalate
- N-[2-(2-ethoxyphenoxy)ethyl]-4-phenoxy-1-butanamine hydrochloride
Uniqueness
N-[2-(2-ethoxyphenoxy)ethyl]-2-methoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-[2-(2-ethoxyphenoxy)ethyl]-2-methoxyethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.C2H2O4/c1-3-16-12-6-4-5-7-13(12)17-11-9-14-8-10-15-2;3-1(4)2(5)6/h4-7,14H,3,8-11H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTZSAQEHUYSAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNCCOC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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